molecular formula C24H19N3O5 B2975295 N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide CAS No. 888458-91-1

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2975295
CAS No.: 888458-91-1
M. Wt: 429.432
InChI Key: AFFGXDXWKGGDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran core : A fused benzene and furan ring.
  • Dimethylphenyl group : Contributing to its lipophilicity and biological interactions.
  • Nitrobenzamido group : This moiety is critical for its biological activity and reactivity.

Structural Formula

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation, leading to anticancer effects.
  • Reactive Intermediates Formation : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Modulation of Signaling Pathways : Interaction with various receptors may alter signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial potential of benzofuran derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus18
This compoundP. aeruginosa15

Anticancer Activity

Research has indicated that benzofuran derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Efficacy in Human Cell Lines :
    A study conducted on various human cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
  • In Vivo Studies :
    Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-14-7-10-17(13-15(14)2)25-24(29)22-21(19-5-3-4-6-20(19)32-22)26-23(28)16-8-11-18(12-9-16)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFGXDXWKGGDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.